(4-Amino-3-bromophenyl)acetic acid
Overview
Description
(4-Amino-3-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (4-Amino-3-bromophenyl)acetic acid may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It’s known that 4-bromophenylacetic acid, a related compound, has a depolarizing effect on the transmembrane potential difference of tobacco protoplasts . This suggests that this compound might also interact with cellular membranes, influencing their potential difference and thereby affecting cellular processes.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might also interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
It’s known that 4-bromophenylacetic acid, a related compound, acts as a growth inhibitory substance . This suggests that this compound might also have growth inhibitory effects, potentially influencing cellular proliferation and differentiation.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it’s likely that the action of this compound is also influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by the introduction of an amino group. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst, followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3-bromophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Products: Various substituted phenylacetic acids.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
(4-Amino-3-bromophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenylacetic Acid: Lacks the amino and bromine groups, making it less versatile in chemical reactions.
4-Bromophenylacetic Acid: Contains the bromine atom but lacks the amino group, limiting its biological activity.
4-Amino-phenylacetic Acid:
Uniqueness: (4-Amino-3-bromophenyl)acetic acid is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
(4-Amino-3-bromophenyl)acetic acid, with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.061 g/mol, is an amino acid derivative notable for its potential biological activities and applications in pharmaceuticals. This compound features a bromine atom at the 3-position and an amino group at the 4-position of the phenyl ring, which contribute to its unique interactions with biological systems.
Chemical Structure and Properties
The compound's structure allows for various chemical modifications, making it a versatile precursor in synthetic organic chemistry. Its functional groups, specifically the amino () and carboxylic acid (), enable it to act as a ligand that can bind to proteins or enzymes, potentially modulating their activity. This interaction is crucial for drug discovery efforts aimed at influencing specific biological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines, such as MCF-7 breast cancer cells. For instance, related brominated phenylacetic acids have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells .
- Enzyme Interaction : The compound may interact with various biological macromolecules, influencing metabolic pathways or signaling cascades within cells. Studies suggest that its structural properties allow it to bind with high affinity to multiple receptors, similar to indole derivatives.
- Potential Therapeutic Applications : The unique combination of the amino and bromine groups in this compound suggests its potential use in developing new therapeutic agents for conditions such as cancer, inflammation, and infectious diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity : The compound may bind to specific targets within biological systems, altering their function. This is supported by findings that related compounds can influence transmembrane potential differences and other cellular processes.
- Influence on Pathways : Its interactions may modulate pathways involved in cell growth and apoptosis, making it a candidate for further study in cancer therapeutics.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromophenylacetic Acid | C₈H₈BrO₂ | Lacks amino group; used in pain relief formulations |
3-Bromophenylacetic Acid | C₈H₈BrO₂ | Bromine at different position; potential anti-inflammatory properties |
2-(3-Amino-4-bromophenyl)acetic Acid | C₈H₈BrNO₂ | Similar structure; may exhibit different biological activities |
This table illustrates how variations in functional groups can lead to significant differences in chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
- Anticancer Activity : Research has demonstrated that brominated phenylacetic acids can effectively inhibit cancer cell proliferation. For example, derivatives have been shown to have IC50 values in the nanomolar range against MCF-7 cells .
- Enzyme Inhibition : Investigations into enzyme interactions suggest that similar compounds can act as inhibitors in various biochemical pathways. These findings highlight the potential for developing new inhibitors based on the structure of this compound .
- Pharmacological Studies : Ongoing pharmacological studies are aimed at elucidating the specific mechanisms through which this compound interacts with biological targets. Understanding these mechanisms will be critical for assessing its therapeutic potential.
Properties
IUPAC Name |
2-(4-amino-3-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKTYAEODCQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604857 | |
Record name | (4-Amino-3-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66955-75-7 | |
Record name | (4-Amino-3-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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